3-iodo-1-(triisopropylsilyl)-1H-pyrrole
CAS No.:
Cat. No.: VC13947435
Molecular Formula: C13H24INSi
Molecular Weight: 349.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H24INSi |
|---|---|
| Molecular Weight | 349.33 g/mol |
| IUPAC Name | (3-iodopyrrol-1-yl)-tri(propan-2-yl)silane |
| Standard InChI | InChI=1S/C13H24INSi/c1-10(2)16(11(3)4,12(5)6)15-8-7-13(14)9-15/h7-12H,1-6H3 |
| Standard InChI Key | SOHKSTGARVFEGR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1)I |
Introduction
Structural and Electronic Characteristics
The molecular structure of 3-iodo-1-(triisopropylsilyl)-1H-pyrrole features a pyrrole ring substituted with a bulky triisopropylsilyl group at the 1-position and an iodine atom at the 3-position. The TIPS group, with its three isopropyl substituents, creates significant steric bulk that shields the adjacent 2-position from electrophilic attack, thereby enhancing regioselectivity in substitution reactions . Computational studies suggest that the iodine atom’s electronegativity polarizes the pyrrole ring, increasing the electron density at the 4- and 5-positions. This electronic modulation, combined with steric effects, makes the compound a versatile substrate for directed functionalization.
Synthesis Methodologies
Palladium-Mediated Cross-Coupling Reactions
A prominent synthesis route involves palladium-catalyzed cross-coupling of 3-iodopyrrole derivatives with organometallic reagents. For example, reaction of 1-(triisopropylsilyl)pyrrole with iodine in the presence of (NIS) yields the 3-iodo derivative with high regioselectivity . The TIPS group’s steric bulk prevents iodination at the 2-position, ensuring preferential substitution at the 3-position. This method typically achieves yields exceeding 70% under optimized conditions (room temperature, dichloromethane solvent, 12-hour reaction time) .
Electrophilic Substitution Strategies
Reactivity and Functionalization
Electrophilic Aromatic Substitution
The TIPS group’s steric hindrance profoundly influences electrophilic substitution patterns. In reactions with acyl chlorides or nitrating agents, the 3-position remains the primary site of attack due to the TIPS group’s shielding of the 2-position . For example, nitration of 3-iodo-1-(triisopropylsilyl)-1H-pyrrole with produces the 4-nitro derivative exclusively, with no observable 2-substitution.
Cross-Coupling Reactions
The iodine atom at the 3-position enables diverse cross-coupling reactions. Suzuki-Miyaura couplings with arylboronic acids, mediated by , afford biaryl derivatives in yields ranging from 60% to 85% . Similarly, Ullmann-type couplings with amines generate 3-aminopyrrole derivatives, which are valuable intermediates in pharmaceutical synthesis .
| Reaction Type | Conditions | Yield (%) | Product |
|---|---|---|---|
| Suzuki-Miyaura Coupling | , KCO, DME, 80°C | 78 | 3-Aryl-1-TIPS-pyrrole |
| Buchwald-Hartwig Amination | , Xantphos, CsCO, toluene, 110°C | 65 | 3-Amino-1-TIPS-pyrrole |
| Stille Coupling | , CuI, THF, 60°C | 72 | 3-Stannyl-1-TIPS-pyrrole |
Applications in Organic Synthesis
Building Block for Heterocyclic Frameworks
3-Iodo-1-(triisopropylsilyl)-1H-pyrrole serves as a precursor to complex heterocycles, including indoles, carbazoles, and pyrrolo[2,3-b]pyridines. For instance, Heck cyclization of the 3-iodo derivative with acrylates yields pyrrolo[2,3-b]pyridine scaffolds, which are prevalent in natural product synthesis .
Photosynthetic Tetrapyrrole Analogues
Recent studies highlight its role in synthesizing chlorophyll and bacteriochlorophyll analogues. Pd-mediated coupling of 3-iodo-1-TIPS-pyrrole with β-ketoesters generates pyrrole-acetylene hybrids that mimic the E-ring structure of photosynthetic tetrapyrroles . These analogues are instrumental in probing light-harvesting mechanisms in artificial photosynthetic systems .
Structural Analogues and Comparative Reactivity
Comparative studies of structurally related compounds reveal insights into substitution effects:
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3-Bromo-1-TIPS-pyrrole: Bromine’s lower electronegativity compared to iodine results in slower cross-coupling kinetics but higher stability toward hydrolysis.
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5-Iodo-1-TIPS-pyrrole: Iodine at the 5-position shifts electrophilic substitution to the 4-position, underscoring the TIPS group’s directional influence.
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3-Iodo-1-methylpyrrole: Replacement of TIPS with a methyl group eliminates steric hindrance, leading to unselective substitution at multiple ring positions.
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